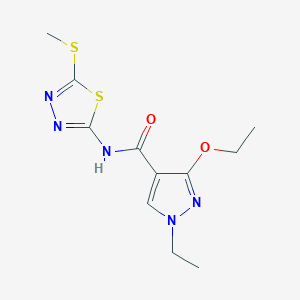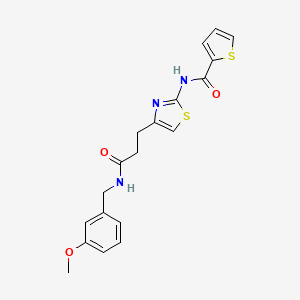![molecular formula C18H16N2O5 B2753457 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 340809-01-0](/img/structure/B2753457.png)
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The compound contains an amino group (NH2), a carbonitrile group (C≡N), a pyran ring, and an ethoxy group (C2H5O) attached to a hydroxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carbonitrile group could undergo reactions with nucleophiles .Scientific Research Applications
Structural and Optical Properties
Compounds similar to 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibit intriguing structural and optical properties. The study by Zeyada, El-Nahass, and El-Shabaan (2016) on 4H-pyrano[3,2-c]quinoline derivatives revealed that these compounds form polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition, showing no change in chemical bonds when deposited as thin films. This research highlights their potential application in optical devices due to their specific absorption parameters and electron transition types determined via spectrophotometer measurements (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Electrocatalytic Applications
The photovoltaic properties of pyranoquinoline derivatives have been explored, indicating their suitability in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated that thin films of these derivatives exhibit rectification behavior and photovoltaic properties, making them candidates for photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, Vafajoo et al. (2014) reported the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through an efficient electrocatalytic multicomponent assembling approach, which could open new pathways for the development of electrocatalytic materials (Vafajoo et al., 2014).
Antimicrobial and Antioxidant Properties
The derivatives of pyrano[3,2-b]pyran, such as those synthesized by Memar et al. (2020), have been evaluated for their antibacterial and antioxidant properties. Their study synthesized 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b] pyran-3-carbonitriles derivatives showing significant activity against both gram-positive and gram-negative bacteria, as well as notable antioxidant activity. This suggests their potential use in developing new antimicrobial and antioxidant agents (Memar et al., 2020).
properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOLGOHAUGGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)
![4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2753379.png)

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)
